![molecular formula C14H11ClO3 B6403674 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261930-27-1](/img/structure/B6403674.png)
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid, 95%
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Overview
Description
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid (95%) is a phenolic acid derived from the hydrolysis of 4-chloro-3-methylphenol. It is a widely used intermediate for various synthetic applications, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent for the synthesis of various compounds.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid (95%) is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and thiophenes. It is also used in the synthesis of natural products, such as flavonoids, coumarins, and lignans.
Mechanism of Action
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid (95%) acts as an acid catalyst in the hydrolysis of 4-chloro-3-methylphenol. The acid catalyst accelerates the reaction by protonating the 4-chloro-3-methylphenol molecule, which makes it more reactive. The reaction then proceeds to produce the desired product.
Biochemical and Physiological Effects
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid (95%) is a phenolic acid and is not known to have any direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid (95%) in lab experiments include its availability, low cost, and ease of use. The limitation of using this reagent is that it is not very reactive, so the reaction rate is slower than other reagents.
Future Directions
The future directions for the use of 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid (95%) include its potential use in the synthesis of other heterocyclic compounds and natural products, such as flavonoids, coumarins, and lignans. It could also be used as a reagent in the synthesis of various polymers and agrochemicals. Additionally, it could be used as a catalyst in the synthesis of various pharmaceuticals.
Synthesis Methods
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid (95%) is synthesized by the hydrolysis of 4-chloro-3-methylphenol. The hydrolysis is conducted in the presence of an acid catalyst at a temperature of 80-90°C. The reaction yields a 95% pure product. The product is then purified by recrystallization.
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(16)6-10/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKZLCQAPVTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690387 |
Source
|
Record name | 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-27-1 |
Source
|
Record name | 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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